N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Description
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as (R)-N-(3-(methylcarbamoyl)thiophene-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, is a novel and potent inhibitor of the protein-protein interaction between MDM2 and p53. This compound has been extensively studied for its potential in cancer therapy due to its ability to restore the function of the tumor suppressor protein p53, which is often inactivated in cancer cells.
Scientific Research Applications
Synthesis of N,S-Containing Heterocycles
Research has shown the ability to synthesize N,S-containing heterocycles through reactions involving derivatives similar to N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide. For example, a study describes the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, highlighting the utility of these compounds in generating complex heterocyclic structures (Dotsenko, Krivokolysko, & Litvinov, 2012).
Antimicrobial Activity
Another aspect of scientific research involving such compounds is their potential antimicrobial activity. A study involving the synthesis of thiophenyl pyrazoles and isoxazoles demonstrated that certain derivatives exhibit significant antibacterial and antifungal properties against specific strains, indicating their potential in developing new antimicrobial agents (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).
Anti-Angiogenic and DNA Cleavage Activities
Derivatives of this compound have also been evaluated for their anti-angiogenic and DNA cleavage activities. A specific study synthesized novel derivatives and tested them in vivo using a chick chorioallantoic membrane (CAM) model, demonstrating significant anti-angiogenic and DNA cleavage activities, which suggests their potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Synthesis of Antibacterial Agents
The synthesis and evaluation of antibacterial activity of N,N-diethyl amide bearing benzenesulfonamide derivatives, including compounds structurally related to this compound, have demonstrated marked potency against specific bacterial strains, indicating their potential in antibacterial drug development (Ajani, Echeme, Sujiang, Familoni, & Wu, 2013).
properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-14-12(18)10-5-7-21-13(10)15-11(17)9-4-3-6-16(8-9)22(2,19)20/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGLCTGGKVQGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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